N-Acetylglycylglycine
Description
N-Acetylglycylglycine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O4 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134463. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-acetamidoacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCASHLUDUSAKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205398 | |
Record name | N-Acetylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-48-9 | |
Record name | N-Acetylglycylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5687-48-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-acetamidoacetamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLGLYCYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U1CR2E6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Acetylglycylglycine?
A: this compound (Ac-Gly-Gly-OH) is a modified tripeptide. Its molecular formula is C8H13N3O5 and its molecular weight is 231.21 g/mol [].
Q2: Are there any computational studies on this compound conformations?
A: Yes, ab initio SCF calculations using 3-21G and DZP basis sets have been performed on six low-energy conformations of this compound N'-methylamide (diglycine diamide), a related compound. These calculations revealed that the lowest energy conformation at the DZP level is a type II β-turn. Interestingly, the 3-21G calculations predicted a different lowest energy structure with two C7 turns, highlighting the importance of basis set selection in these studies [].
Q3: Has this compound been investigated for potential applications in cartilage tissue engineering?
A: Yes, research indicates that this compound may be beneficial for culturing human chondrocytes, the cells responsible for cartilage formation. When added to a standard cell culture medium (DMEM), this compound was shown to enhance both the proliferation and viability of chondrocytes compared to the standard medium alone. This finding suggests that this compound could potentially be incorporated into new culture mediums for autologous therapies and cartilage tissue engineering [].
Q4: How can N-acetylglycine, this compound, and N-acetylglycylglycylglycine be detected and differentiated?
A: Paper chromatography can be employed to separate and detect N-acetylglycine, this compound, and N-acetylglycylglycylglycine. A specific solvent system (n-butanol-acetic acid-water (8:1:10, v/v)) allows for the differentiation of these compounds based on their Rf values, which are 0.59, 0.43, and 0.33, respectively. Visualization of the separated compounds on the chromatogram can be achieved using UV light after heating or by staining with acetone-bromocresol green-morpholine [, ].
Q5: What is known about the transport of this compound and similar dipeptides in biological systems?
A: Studies using hamster jejunum (part of the small intestine) as a model system have provided insights into dipeptide transport. Research shows that this compound does not inhibit the uptake of carnosine (β-alanyl-l-histidine), a naturally occurring dipeptide. This suggests that the N-acetyl group modification might prevent this compound from utilizing the same transport mechanism as carnosine and other dipeptides like glycylglycine. Further research is needed to fully elucidate the transport mechanisms of this compound [].
Q6: Can this compound be used to study peptide nitrosation?
A: Yes, this compound has been used as a model compound to investigate the nitrosation of peptides in acidic environments, which is relevant for understanding potential reactions in the stomach []. Research has shown that, under these conditions, this compound can be converted to a diazo derivative. This finding suggests that similar reactions could occur with other small peptides and proteins in the stomach.
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